molecular formula C7H5NOS B15326662 Thieno[2,3-C]pyridin-3-OL

Thieno[2,3-C]pyridin-3-OL

Cat. No.: B15326662
M. Wt: 151.19 g/mol
InChI Key: RSGNYRKJSBEXJX-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridin-3-OL is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-3-OL typically involves the cyclization of thiophene derivatives with appropriate pyridine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-C]pyridin-4-ones, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the thiophene and pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-C]pyridines .

Mechanism of Action

The mechanism of action of Thieno[2,3-C]pyridin-3-OL involves its interaction with specific molecular targets, such as kinases and other proteins. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, inflammation, and other biological processes .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-c]pyridin-3-ol

InChI

InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-4,9H

InChI Key

RSGNYRKJSBEXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CS2)O

Origin of Product

United States

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